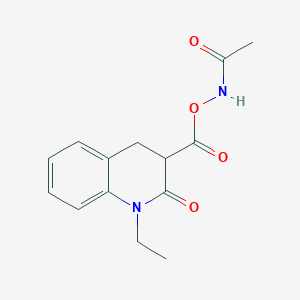

Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C14H16N2O4. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate typically involves the reaction of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate with acetamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of hydroxyquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, such as hydroxyquinolines and substituted quinolines, which have significant biological and pharmacological activities .

Scientific Research Applications

Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable tool in biological research.

Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This action is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s . Additionally, the compound can interact with DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound shares a similar quinoline core structure but differs in the functional groups attached to the core.

2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives: These compounds have variations in the substituents on the quinoline ring, leading to different biological activities.

Uniqueness

Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate is unique due to its specific acetamido and ethyl substituents, which confer distinct biological activities and chemical reactivity. Its ability to inhibit acetylcholinesterase and interact with DNA makes it a valuable compound in medicinal chemistry and drug development .

Biological Activity

Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate (CAS Number: 2306278-60-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O4, with a molecular weight of 276.29 g/mol. The compound features a quinoline backbone, which is known for various biological activities, including antibacterial and anticancer properties.

Synthesis

The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate with acetamide under specific conditions to yield the desired compound. The synthesis typically requires careful control of temperature and reaction time to ensure high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds derived from this structure have been tested against various cancer cell lines, including MCF-7 (breast cancer) and others. The MTT assay results indicated significant cytotoxicity against these cell lines, suggesting that the compound may inhibit cell proliferation effectively.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Acetamido 1-Ethyl-2-Oxo | MCF-7 | 15.0 | |

| Doxorubicin (Control) | MCF-7 | 5.0 |

Antimicrobial Activity

In addition to its anticancer properties, acetamido 1-ethyl-2-oxo has shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

The biological activity of acetamido 1-ethyl-2-oxo is believed to be linked to its ability to interact with specific biological targets within cells. For example, it may act as an inhibitor of certain enzymes involved in cancer cell metabolism or as a modulator of signaling pathways that regulate cell growth and apoptosis.

Enzyme Inhibition Assays

Research indicates that this compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in synapses, potentially enhancing cognitive function or exhibiting neuroprotective effects.

Case Studies

- Study on MCF-7 Cell Line : A recent investigation assessed the anticancer effects of acetamido derivatives on the MCF-7 cell line using an MTT assay. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, suggesting enhanced potency against breast cancer cells .

- Antimicrobial Testing : Another study evaluated the antimicrobial properties of acetamido derivatives against clinical isolates of bacteria. The results showed effective inhibition at concentrations ranging from 10 to 50 µg/mL, indicating potential for therapeutic applications in treating infections .

Properties

Molecular Formula |

C14H16N2O4 |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate |

InChI |

InChI=1S/C14H16N2O4/c1-3-16-12-7-5-4-6-10(12)8-11(13(16)18)14(19)20-15-9(2)17/h4-7,11H,3,8H2,1-2H3,(H,15,17) |

InChI Key |

DBQPNVSFWQNTRP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2CC(C1=O)C(=O)ONC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.